
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a triazole ring fused to a carboxylic acid group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dimethylpyrimidine-2-amine with an appropriate acylating agent to form an intermediate, which is then subjected to cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole: A closely related compound lacking the carboxylic acid group, which may exhibit different chemical reactivity and biological activity.
2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide: A derivative with an amide group instead of a carboxylic acid, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of both pyrimidine and triazole rings in 2-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as enhanced stability and specific binding affinities.
Propiedades
Fórmula molecular |
C10H11N5O2 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-6(2)12-10(11-5)15-13-7(3)8(14-15)9(16)17/h4H,1-3H3,(H,16,17) |
Clave InChI |
OITWBNWYANEMBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





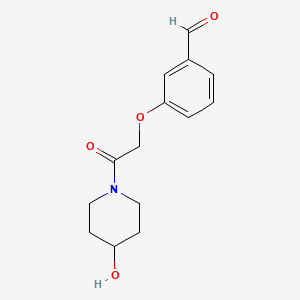

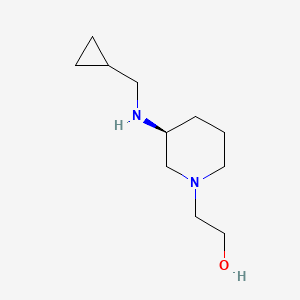
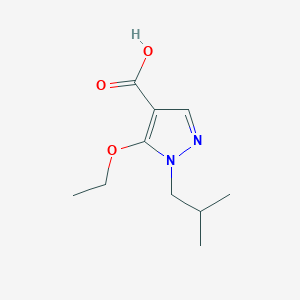
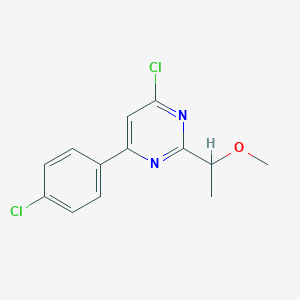

![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
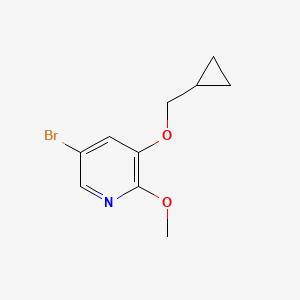
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)

